molecular formula C8H11BO4 B14029515 (4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid

(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid

Cat. No.: B14029515
M. Wt: 181.98 g/mol
InChI Key: NCNKHXUSLJHAGR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid typically involves the reaction of 3-methoxybenzyl alcohol with boronic acid reagents under specific conditions. One common method is the hydroboration of 3-methoxybenzyl alcohol using borane (BH3) in tetrahydrofuran (THF) as a solvent . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration reactions followed by purification steps such as recrystallization or column chromatography. The choice of solvent and reaction conditions can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in molecular recognition processes, where the compound binds to specific target molecules such as sugars or nucleic acids. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diol-containing substrates .

Properties

Molecular Formula

C8H11BO4

Molecular Weight

181.98 g/mol

IUPAC Name

[4-(hydroxymethyl)-3-methoxyphenyl]boronic acid

InChI

InChI=1S/C8H11BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,10-12H,5H2,1H3

InChI Key

NCNKHXUSLJHAGR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)CO)OC)(O)O

Origin of Product

United States

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